![molecular formula C15H15N3O4S2 B055143 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4-oxo-9-((3-thiazolidinylcarbonyl)thio)-, ethyl ester CAS No. 125209-40-7](/img/structure/B55143.png)
4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4-oxo-9-((3-thiazolidinylcarbonyl)thio)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4-oxo-9-((3-thiazolidinylcarbonyl)thio)-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism Of Action
The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4-oxo-9-((3-thiazolidinylcarbonyl)thio)-, ethyl ester is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or pathways involved in the progression of diseases such as cancer and inflammation.
Biochemical And Physiological Effects
Studies have shown that 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4-oxo-9-((3-thiazolidinylcarbonyl)thio)-, ethyl ester has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neurodegenerative diseases. However, further studies are needed to fully understand the extent of its effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4-oxo-9-((3-thiazolidinylcarbonyl)thio)-, ethyl ester in lab experiments is its high purity and availability. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4-oxo-9-((3-thiazolidinylcarbonyl)thio)-, ethyl ester. One of the directions is to further investigate its potential applications in medicine, agriculture, and material science. Another direction is to study its toxicity and potential environmental impact. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesis Methods
The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4-oxo-9-((3-thiazolidinylcarbonyl)thio)-, ethyl ester has been achieved using different methods. One of the commonly used methods is the reaction of 2-aminopyridine with ethyl 2-chloro-3-oxobutanoate, followed by the reaction with thiosemicarbazide and thionyl chloride. This method yields the desired compound in good yields with high purity.
Scientific Research Applications
4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4-oxo-9-((3-thiazolidinylcarbonyl)thio)-, ethyl ester has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been studied for its potential use as a catalyst and as a component in the synthesis of new materials.
properties
CAS RN |
125209-40-7 |
---|---|
Product Name |
4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4-oxo-9-((3-thiazolidinylcarbonyl)thio)-, ethyl ester |
Molecular Formula |
C15H15N3O4S2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 4-oxo-9-(1,3-thiazolidine-3-carbonylsulfanyl)pyrido[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H15N3O4S2/c1-2-22-14(20)10-8-16-12-11(4-3-5-18(12)13(10)19)24-15(21)17-6-7-23-9-17/h3-5,8H,2,6-7,9H2,1H3 |
InChI Key |
QVYIISQMAVQECY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=CC=CN2C1=O)SC(=O)N3CCSC3 |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC=CN2C1=O)SC(=O)N3CCSC3 |
Other CAS RN |
125209-40-7 |
synonyms |
4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4-oxo-9-((3-thiazolidiny lcarbonyl)thio)-, ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.